![molecular formula C8H12ClN3O B2693445 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1692225-12-9](/img/structure/B2693445.png)
1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : A study conducted by Khalid et al. (2016) involved the synthesis of a series of compounds similar to 1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine. These compounds were tested for their inhibitory activity against the enzyme butyrylcholinesterase (BChE) and subjected to molecular docking studies to determine their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
Antimicrobial Activity : Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings, which exhibited strong antimicrobial activity. A structure-activity study was performed to assess the antimicrobial effects of these compounds (Krolenko et al., 2016).
Anti-bacterial Study : Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound structurally similar to this compound. These compounds were screened against Gram-negative and Gram-positive bacteria and exhibited moderate to talented activity (Khalid et al., 2016).
Antiproliferative Activity : Research by Krasavin et al. (2014) discovered a new class of antiproliferative agents, which include 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds act as tubulin inhibitors, and their biological activity was confirmed through various assays (Krasavin et al., 2014).
Synthesis of Novel Compounds : Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed potential in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These compounds were effective in reducing tumor volume and cell number, and they also inhibited endothelial proliferation (Chandrappa et al., 2010).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-piperidin-1-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-6-7-10-11-8(13-7)12-4-2-1-3-5-12/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLDTPJZGEVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2693364.png)
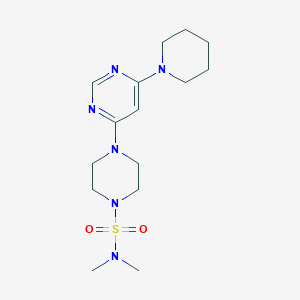

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)
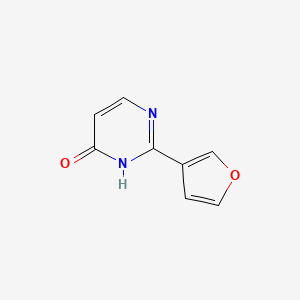
![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2693373.png)
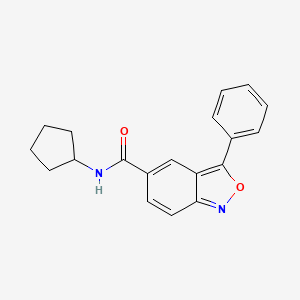
![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)
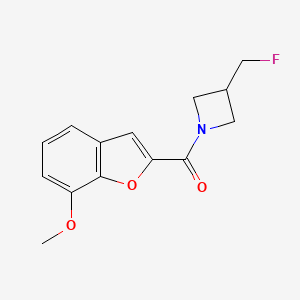
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)
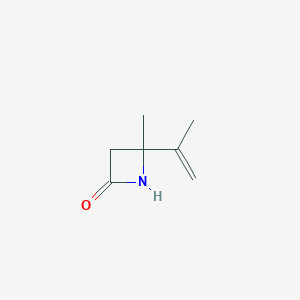
![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)
![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)